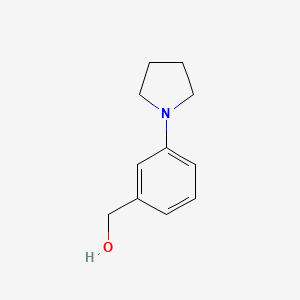

(3-Pyrrolidin-1-ylphenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIYSGIMXUQECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428145 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-72-9 | |

| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyrrolidin 1 Ylphenyl Methanol and Analogues

Strategies for Constructing the Phenylmethanol Core with Pyrrolidinyl Substitution

The creation of the (3-Pyrrolidin-1-ylphenyl)methanol framework relies on several key synthetic transformations, including the reduction of carbonyl precursors, cross-coupling reactions to form the aryl-pyrrolidine bond, and the interconversion of functional groups on a pre-formed scaffold. nih.govnih.gov

Reductive Methods for Carbonyl Precursors

A primary and straightforward method for synthesizing this compound involves the reduction of a corresponding carbonyl compound. This typically starts with 3-pyrrolidin-1-ylbenzaldehyde (B1588306) or a related ketone. The carbonyl group is readily reduced to a hydroxyl group using a variety of reducing agents.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov These reagents are effective in converting aldehydes and ketones to alcohols with high yields. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

For instance, the reduction of 3-pyrrolidin-1-ylbenzaldehyde with sodium borohydride in a suitable solvent like methanol (B129727) or ethanol (B145695) provides a direct route to this compound. This method is often favored for its mild reaction conditions and high efficiency.

Table 1: Reductive Agents for Carbonyl Precursors

| Precursor | Reducing Agent | Product |

| 3-Pyrrolidin-1-ylbenzaldehyde | Sodium Borohydride (NaBH₄) | This compound |

| 3-Pyrrolidin-1-ylacetophenone | Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Pyrrolidin-1-ylphenyl)ethanol |

Cross-Coupling Reactions for Aryl-Pyrrolidine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming the crucial C-N bond between the phenyl ring and the pyrrolidine (B122466) moiety. nih.govscilit.com This approach typically involves the reaction of an aryl halide (e.g., 3-bromobenzyl alcohol or its protected form) with pyrrolidine in the presence of a palladium catalyst and a suitable base. nih.govscilit.com

The choice of palladium catalyst and ligands is critical for the success of these reactions. Catalysts such as Pd(OAc)₂ combined with phosphine (B1218219) ligands like tBu₃P-HBF₄ have been shown to be effective. organic-chemistry.orgacs.org These reactions offer a versatile route to a wide range of N-aryl pyrrolidines. nih.govscilit.com The reaction conditions are generally mild and tolerate a variety of functional groups. organic-chemistry.orgacs.org

A general representation of this strategy is the coupling of 3-bromobenzyl alcohol with pyrrolidine. To avoid side reactions, the hydroxyl group of the benzyl (B1604629) alcohol may be protected with a suitable protecting group, such as a silyl (B83357) ether, prior to the cross-coupling reaction. The protecting group is then removed in a subsequent step to yield the desired this compound.

Table 2: Palladium-Catalyzed Synthesis of N-Aryl Pyrrolidines

| Aryl Halide | Amine | Catalyst System | Product |

| 3-Bromobenzyl alcohol (protected) | Pyrrolidine | Pd(OAc)₂ / tBu₃P-HBF₄ | Protected this compound |

| 1-Bromo-3-(iodomethyl)benzene | Pyrrolidine | Pd₂(dba)₃ / Xantphos | 1-(3-Iodobenzyl)pyrrolidine |

Functional Group Interconversions on Pre-existing Aryl-Pyrrolidine Frameworks

Another synthetic avenue involves the modification of functional groups on a pre-existing 3-pyrrolidinylphenyl scaffold. fiveable.me This strategy allows for the late-stage introduction of the hydroxymethyl group. For example, one could start with 3-pyrrolidin-1-ylbenzoic acid. The carboxylic acid group can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction.

This approach is advantageous when the starting aryl-pyrrolidine framework is readily available or when other transformations on the aromatic ring are required before the introduction of the alcohol functionality. Functional group interconversions provide a flexible and often necessary strategy in multi-step syntheses. fiveable.me

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of such compounds can be crucial for their biological activity. mdpi.com This is achieved through asymmetric transformations, primarily employing chiral catalysts or chiral auxiliaries. rsc.orgcapes.gov.br

Chiral Catalyst Applications in Asymmetric Transformations

The use of chiral catalysts in the reduction of prochiral ketones is a prominent method for obtaining enantiomerically enriched alcohols. rsc.org The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for the asymmetric reduction of ketones to alcohols. youtube.comyoutube.com

In this context, a prochiral ketone such as 3-pyrrolidin-1-ylacetophenone can be reduced using a borane (B79455) source in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. youtube.comyoutube.com Depending on the stereochemistry of the catalyst used ((R)- or (S)-CBS catalyst), the reduction can selectively produce either the (R)- or (S)-enantiomer of the corresponding secondary alcohol, 1-(3-pyrrolidin-1-ylphenyl)ethanol, with high enantiomeric excess. youtube.comyoutube.com While this example illustrates the synthesis of a related secondary alcohol, the same principle can be applied to the synthesis of other chiral phenylmethanol derivatives.

Table 3: CBS Reduction of a Prochiral Ketone

| Substrate | Catalyst | Product Enantiomer |

| 3-Pyrrolidin-1-ylacetophenone | (S)-CBS catalyst | (R)-1-(3-Pyrrolidin-1-ylphenyl)ethanol |

| 3-Pyrrolidin-1-ylacetophenone | (R)-CBS catalyst | (S)-1-(3-Pyrrolidin-1-ylphenyl)ethanol |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are another powerful tool for inducing stereoselectivity in a reaction. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A well-known example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgnih.gov For the synthesis of a chiral analog of this compound, one could envision attaching a chiral Evans auxiliary to a carboxylic acid precursor. Subsequent diastereoselective reactions, such as an aldol (B89426) reaction or an alkylation, would install the desired stereochemistry. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched product. santiago-lab.com

For instance, a chiral auxiliary can be used to control the stereoselective addition of a nucleophile to an aldehyde or ketone. nih.gov This strategy allows for the construction of chiral centers with a high degree of stereocontrol. The auxiliary is then cleaved to reveal the desired enantiopure alcohol. nih.gov

Biocatalytic Pathways for Selective Reduction or Derivatization

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. The use of enzymes for the synthesis of this compound, particularly through the reduction of the corresponding aldehyde or derivatization of the alcohol, presents a green alternative to traditional chemical methods.

Enzymatic Reduction of 3-Pyrrolidinobenzaldehyde:

The selective reduction of 3-pyrrolidinobenzaldehyde to this compound can be achieved using alcohol dehydrogenases (ADHs). These enzymes, often sourced from microorganisms or plant-based materials, can facilitate the transfer of a hydride to the carbonyl carbon, yielding the corresponding alcohol with high enantioselectivity if a prochiral substrate is used. For instance, studies on the biocatalytic reduction of benzaldehyde (B42025) using enzymes from vegetable wastes have demonstrated the feasibility of this approach for producing benzyl alcohol. scielo.org.mx This methodology avoids the use of hazardous and flammable metal hydride reagents like sodium borohydride or lithium aluminum hydride. scielo.org.mx The use of readily available and biodegradable enzyme sources, such as those from plant wastes, adds to the sustainability of this method. scielo.org.mx

Table 1: Comparison of Chemical vs. Biocatalytic Reduction of Benzaldehyde Derivatives

| Feature | Chemical Reduction (e.g., NaBH4) | Biocatalytic Reduction (e.g., ADHs) |

| Reagents | Often involves heavy metals or their hydrides. scielo.org.mx | Enzymes from natural sources, cofactors (e.g., NADH). |

| Conditions | Can require harsh conditions and anhydrous solvents. scielo.org.mx | Mild aqueous conditions (pH, temperature). |

| Selectivity | Generally high chemoselectivity, but may require protecting groups. | High chemo-, regio-, and enantioselectivity. |

| Environmental Impact | Generates toxic metal waste. scielo.org.mx | Biodegradable catalysts, less hazardous waste. scielo.org.mx |

Enzymatic Derivatization:

Enzymes can also be employed for the derivatization of this compound. Lipases, for example, are widely used for the acylation of alcohols to form esters. This can be performed in a highly selective manner, including kinetic resolution of racemic alcohols. This enzymatic approach allows for the introduction of various functional groups onto the hydroxyl moiety under mild conditions, expanding the library of accessible analogues.

Convergent and Divergent Synthetic Routes for Diverse this compound Analogues

The development of synthetic routes that allow for the rapid generation of a diverse range of analogues from common intermediates is a key goal in medicinal chemistry and drug discovery. Convergent and divergent strategies, particularly those employing multicomponent and cascade reactions, are well-suited for this purpose.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient for creating molecular complexity. rsc.orgresearchgate.net The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of analogues of this compound. nih.govwikipedia.orgorganic-chemistry.org

The Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By using 3-pyrrolidinobenzaldehyde as the aldehyde component, a variety of α-acyloxy amides bearing the 3-pyrrolidinophenyl moiety can be synthesized. The carboxylic acid and isocyanide components can be widely varied to generate a library of diverse analogues.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction allows for even greater structural diversity. For the synthesis of this compound analogues, one could envision a strategy where a suitably protected aminobenzaldehyde is used, with the pyrrolidine ring being introduced in a subsequent step. Alternatively, solid-phase synthesis using the Ugi reaction has been employed to create N-substituted pyrrolidinones. nih.gov

Cascade and domino reactions involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. lnu.edu.cn These processes are highly atom- and step-economical and can rapidly generate complex molecular architectures.

The synthesis of substituted pyrrolidines, the core heterocyclic motif in the target molecule, can be achieved through various cascade reactions. organic-chemistry.orgorganic-chemistry.org For instance, gold-catalyzed hydroamination/cyclization cascades of α-amino ketones with alkynes provide a route to substituted pyrroles, which can be subsequently reduced to pyrrolidines. organic-chemistry.org Similarly, cascade reactions involving 2-formyl-1-propargylpyrroles have been used to synthesize indolizines and pyrrolo[1,2-a]pyrazines. rsc.org While not directly yielding this compound, these strategies highlight the power of cascade reactions in constructing the pyrrolidine ring, which could then be coupled with a phenyl group. A one-pot domino reaction of arylaldehydes and 1-acetylcyclopropanecarboxamides has been developed for the synthesis of complex piperidine-2,4-diones, demonstrating the potential for creating complex heterocyclic systems in a single step. lnu.edu.cn

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. Mechanochemical methods, such as ball milling, have been successfully used for the solvent-free synthesis of various compounds, including biphenyltetracarboxydiimides, with high yields and short reaction times. mdpi.com The synthesis of N-sulfonylformamidines has also been achieved under solvent-free conditions by direct condensation. researchgate.net Three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives has been accomplished under solvent-free conditions by heating equimolar mixtures of the reactants. mdpi.com These examples demonstrate the potential for applying solvent-free conditions to the synthesis of this compound and its derivatives, particularly in steps involving condensations or multicomponent reactions.

Microwave-assisted synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. youtube.com This method has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles. mdpi.comtandfonline.com

The N-arylation of pyrrolidine, a key step in the synthesis of this compound, can be significantly expedited using microwave irradiation. Studies have shown that microwave-assisted N-alkylation and N-arylation reactions can be completed in minutes, compared to hours with conventional heating. nih.govnih.gov For example, the microwave-assisted synthesis of pyrrolidine-fused chlorin (B1196114) derivatives demonstrated a significant reduction in reaction time and an increase in yield. nih.gov Furthermore, one-pot, three-component syntheses of bioactive thiazolyl-pyridazinediones have been efficiently carried out under microwave irradiation, showcasing the utility of this technique for multicomponent reactions. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Pyrrolidines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days. tandfonline.comnih.gov | Minutes to a few hours. tandfonline.comnih.gov |

| Energy Efficiency | Lower, due to bulk heating. | Higher, due to direct heating of reactants and solvent. youtube.com |

| Yields | Often moderate. tandfonline.com | Often higher. youtube.comnih.gov |

| Side Reactions | More prevalent due to prolonged heating. | Often reduced due to shorter reaction times. |

Mechanochemical Activation (Grinding/Milling)

Mechanochemistry has emerged as a powerful tool for green synthesis, offering a solvent-free alternative to conventional methods. taltech.ee This technique utilizes mechanical force, typically through grinding or milling, to induce chemical reactions. taltech.ee The manual grinding of materials with a pestle and mortar represents the earliest form of mechanochemical reaction, though modern approaches utilize specialized equipment for better control and safety. taltech.ee

The application of mechanochemistry to form carbon-nitrogen (C-N) bonds is particularly relevant for synthesizing compounds like this compound. taltech.ee Research has demonstrated that direct amide coupling and the synthesis of various nitrogen-containing heterocycles can be achieved through these solvent-free methods. taltech.eeresearchgate.net For instance, two-step amidation protocols have been developed where carboxylic acids are first activated and then reacted with amines within the same milling jar, avoiding the need to isolate intermediates. taltech.ee

While direct mechanochemical synthesis of this compound is not extensively documented, the principles can be applied to its key bond formations. The crucial C-N bond between the phenyl ring and the pyrrolidine moiety could be formed via nucleophilic substitution or coupling reactions under ball-milling conditions. Furthermore, the reduction of a corresponding aldehyde, 3-(pyrrolidin-1-yl)benzaldehyde, to the final alcohol could potentially be achieved mechanochemically. The use of ultrasound, another form of mechanical energy, has been shown to activate molecules by inducing the scission of covalent bonds, demonstrating the potential of mechanical forces in chemical transformations. nih.gov

Aqueous-Phase Reaction Conditions

The use of water as a solvent for organic synthesis is a cornerstone of green chemistry, offering significant safety and environmental benefits over traditional organic solvents. In recent decades, transition metal-catalyzed C-N cross-coupling reactions in aqueous media have become an efficient method for preparing arylamines. researchgate.net

Specifically, copper-catalyzed Ullmann-type reactions have shown remarkable progress for C-N bond formation in water. researchgate.net To overcome the challenge of reactant incompatibility in heterogeneous aqueous mixtures, surfactants or phase-transfer catalysts are often employed. researchgate.netacs.org For example, a system using cuprous oxide (Cu₂O) as the catalyst, 8-hydroxyquinoline (B1678124) as a ligand, and a phase-transfer catalyst in water has been effective for the C-N coupling of nitrogen heterocycles with aryl halides. researchgate.net Similarly, palladium-catalyzed amination of aryl halides has been developed with ligands that expand substrate scope and allow the use of weak bases, improving functional group compatibility. researchgate.netnih.gov

The synthesis of this compound in an aqueous phase would involve two key steps:

Aqueous C-N Coupling : The formation of the bond between pyrrolidine and a 3-halobenzaldehyde or 3-halobenzoic acid derivative could be achieved using a copper or palladium catalyst system in water, potentially assisted by a phase-transfer catalyst like β-cyclodextrin. researchgate.netacs.org

Aqueous Reduction : The subsequent reduction of the carbonyl group (aldehyde or acid) to an alcohol can also be performed in water. A highly efficient method involves using sodium borohydride (NaBH₄) as the reducing agent, catalyzed by polyacrylonitrile (B21495) fiber-supported quaternary ammonium (B1175870) salts (PANF-QAS), which act as phase-transfer catalysts. rsc.org This system is effective for the reduction of various aldehydes and ketones to their corresponding alcohols in excellent yields. rsc.org

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems aims to replace hazardous reagents and improve energy efficiency. These systems often involve biocatalysis, earth-abundant metal catalysts, or novel reaction media that minimize waste.

A prime example of a sustainable approach is the biocatalytic reduction of aldehydes to alcohols. scielo.org.mx Aqueous extracts from various vegetable wastes, such as capulin and mamey seeds, have been successfully used as enzyme sources to reduce benzaldehyde to benzyl alcohol with high conversion rates. scielo.org.mxresearchgate.net This method avoids the use of heavy metal hydrides, which are often flammable and hazardous. scielo.org.mx

Biocatalytic Reduction of Benzaldehyde Using Plant Waste Extracts

| Biocatalyst Source (Vegetable Waste) | Family | Genus | % Conversion to Benzyl Alcohol | Reference |

|---|---|---|---|---|

| Capulin Seed | Rosaceae | Prunus | 86% | scielo.org.mxresearchgate.net |

| Mamey Seed | Sapotaceae | Pouteria | 67% | scielo.org.mxresearchgate.net |

| Bean Pods | Fabaceae | Phaseolus | 54% | scielo.org.mxresearchgate.net |

| Chive Leaves | Amaryllidaceae | Allium | 45% | researchgate.net |

| Avocado Seed | Lauraceae | Persea | 17% | scielo.org.mx |

Another sustainable method for aldehyde reduction involves using polymethylhydrosiloxane (B1170920) (PMHS) with catalytic amounts of potassium carbonate (K₂CO₃). researchgate.net This system provides excellent yields at room temperature and tolerates a variety of functional groups. researchgate.net The efficiency of this reaction with varying amounts of the catalyst has been studied, showing that even small quantities can produce high yields. researchgate.net

Effect of K₂CO₃ Amount on the Reduction of Benzaldehyde with PMHS

| Equivalents of K₂CO₃ | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| 1.0 | 1.5 | 99% | researchgate.net |

| 0.5 | 2.0 | 99% | researchgate.net |

| 0.25 | 2.5 | 98% | researchgate.net |

| 0.125 | 3.0 | 98% | researchgate.net |

For the C-N bond formation step, direct C-H activation has emerged as an intrinsically greener alternative to using pre-functionalized arenes, which generate stoichiometric waste. rsc.org While often requiring harsh conditions, recent research has focused on developing milder transformations. mdpi.com For example, a solvent-free, thermally induced C-N bond formation supported by gold(III) salts has been reported, representing a step towards more sustainable cross-dehydrogenative coupling aminations. mdpi.com

Investigative Reactivity Profiles and Transformation Pathways of 3 Pyrrolidin 1 Ylphenyl Methanol

Chemical Transformations Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group in (3-Pyrrolidin-1-ylphenyl)methanol is a primary site for various chemical modifications, including oxidation to carbonyl compounds, replacement through nucleophilic substitution, and elimination to form unsaturated derivatives.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the benzylic alcohol functionality in this compound provides a direct route to the corresponding aldehyde, 3-(pyrrolidin-1-yl)benzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often influencing the reaction efficiency and selectivity.

Commonly used oxidants include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). The selection of the oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the pyrrolidine (B122466) ring, which can be susceptible to oxidation under harsh conditions.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| MnO₂ | Dichloromethane | Room Temp. | 24 | Moderate to Good | General Knowledge |

| PCC | Dichloromethane | Room Temp. | 2-4 | Good | General Knowledge |

| Swern Oxidation | Dichloromethane | -78 to Room Temp. | 1-2 | High | General Knowledge |

This table presents typical conditions for the oxidation of benzylic alcohols and serves as a general guide. Specific yields for this compound may vary.

Nucleophilic Substitution Reactions and Derivative Formation

The benzylic hydroxyl group can be converted into a good leaving group, facilitating its displacement by various nucleophiles. This allows for the synthesis of a wide array of derivatives. A common strategy involves the conversion of the alcohol to a halide, typically a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These benzylic halides are then susceptible to substitution by a range of nucleophiles.

Furthermore, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which is a good leaving group. libretexts.org This allows for direct nucleophilic substitution by various nucleophiles. The reactivity of the alcohol in these substitution reactions follows the order of 3° > 2° > 1°. libretexts.org Transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" strategies also enable the substitution of alcohols with N-nucleophiles, producing water as the only byproduct. rsc.org

| Reagent | Product Type | Reaction Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Benzylic Chloride | Inert solvent (e.g., Dichloromethane) | General Knowledge |

| Phosphorus Tribromide (PBr₃) | Benzylic Bromide | Inert solvent (e.g., Diethyl ether) | General Knowledge |

| HX (e.g., HBr, HCl) | Benzylic Halide | Acid catalysis | libretexts.org |

| Amines (with metal catalyst) | Substituted Amines | "Borrowing Hydrogen" conditions | rsc.org |

This table illustrates common methods for nucleophilic substitution of benzylic alcohols.

Dehydration and Rearrangement Processes

The elimination of water from this compound leads to the formation of 1-(3-vinylphenyl)pyrrolidine. This dehydration reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. The stability of the benzylic carbocation facilitates this process. The choice of acid and reaction temperature is crucial to control the reaction and prevent polymerization of the resulting styrene (B11656) derivative. Strong, non-nucleophilic acids are often preferred to minimize side reactions.

Rearrangement processes are less common for this specific substrate under standard dehydration conditions due to the stability of the secondary benzylic carbocation. However, under more forcing conditions or with specific catalysts, skeletal rearrangements could potentially occur, though such transformations are not widely reported for this compound.

Reactions Involving the Pyrrolidine Moiety

The pyrrolidine ring in this compound, being a secondary amine derivative attached to an aromatic ring, exhibits its own characteristic reactivity. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for reactions at the nitrogen center. The ring itself can also undergo transformations under specific conditions.

Nitrogen-Centered Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions.

N-Alkylation: The reaction with alkyl halides is a common method for the N-alkylation of pyrrolidines. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism where the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of base, solvent, and temperature can influence the reaction rate and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for N-alkylation of similar heterocyclic systems. mdpi.com

N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.orglibretexts.org The reaction with acyl chlorides is typically rapid and efficient. Acid anhydrides can also be used, often with heating, to form the corresponding N-acylpyrrolidine. libretexts.org These reactions are fundamental in modifying the electronic properties and steric bulk around the nitrogen atom.

| Reaction Type | Reagent | General Conditions | Product | Reference |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-N-(3-hydroxymethylphenyl)pyrrolidinium salt | mdpi.com |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | 1-Acyl-1-(3-hydroxymethylphenyl)pyrrolidinium salt | organic-chemistry.org |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Heat | N-Acyl-(3-hydroxymethylphenyl)pyrrolidine | libretexts.org |

This table provides an overview of typical N-alkylation and N-acylation reactions of pyrrolidines.

Ring-Opening and Ring-Expansion Transformations

While the pyrrolidine ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions, often involving the formation of strained intermediates.

Ring-Opening: Reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been achieved using a combination of a Lewis acid and photoredox catalysis. researchgate.net This suggests that suitable derivatization of the nitrogen atom in this compound could make the pyrrolidine ring susceptible to similar ring-opening reactions.

| Transformation | General Strategy | Potential Intermediate | Product Type | Reference |

| Ring-Opening | Reductive C-N bond cleavage | Radical ion | Linear amino alcohol | researchgate.net |

| Ring-Expansion | Formation and opening of aziridinium (B1262131) ion | Aziridinium ion | Piperidine (B6355638) derivative | nih.govrsc.org |

This table outlines general strategies for pyrrolidine ring transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, influenced by the directing effects of the pyrrolidinyl and hydroxymethyl substituents.

The pyrrolidinyl group, being an amino substituent, is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. The nitrogen's lone pair of electrons can be donated to the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. libretexts.org Conversely, the hydroxymethyl group is a weakly deactivating meta-director. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the pyrrolidinyl group (positions 2, 4, and 6). However, the steric bulk of the pyrrolidinyl group might hinder substitution at the ortho positions.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is less likely unless the ring is further substituted with strong electron-withdrawing groups. SNAr reactions typically require an activated aromatic system. nih.govcitedrive.com Computational studies on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have shown that the reaction proceeds via a stepwise pathway involving the initial addition of pyrrolidine. nih.gov While this is on a thiophene (B33073) ring, it provides insight into the potential mechanism should the phenyl ring of the title compound be appropriately activated for nucleophilic attack.

Catalytic Applications in Organic Transformations

The structural features of this compound make it a candidate for various catalytic applications, including as a ligand in metal-catalyzed processes, as an organocatalyst, and in photocatalytic reactions.

Amino alcohols are effective ligands in a variety of metal-catalyzed reactions. The nitrogen and oxygen atoms can chelate to a metal center, forming a stable complex that can facilitate catalysis. For instance, amino alcohols have been successfully employed as ligands in nickel-catalyzed Suzuki cross-coupling reactions of unactivated alkyl halides with arylboronic acids. nih.gov The use of ligands like prolinol, which shares a structural similarity with this compound, has proven effective. nih.gov This suggests that this compound could potentially serve as a ligand in similar cross-coupling reactions. The synthesis and structural analysis of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, another amino alcohol ligand, further highlight the capacity of such molecules to coordinate with metal ions. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. mdpi.com Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.gov Given that the pyrrolidine ring is the core structure of proline, this compound could potentially be explored as a precursor for new organocatalysts. The presence of the hydroxymethyl and phenyl groups offers sites for further functionalization to tune the catalyst's steric and electronic properties.

The alcohol functionality of this compound opens up possibilities for photocatalytic transformations. The photocatalytic oxidation of aromatic alcohols to the corresponding aldehydes is a significant area of research. uniovi.esnih.gov For example, P-doped g-C3N4 has been used as a photocatalyst for the selective oxidation of benzyl (B1604629) alcohol and its derivatives in water under UV and visible light. uniovi.es Furthermore, organic dyes have been employed as photocatalysts for the oxidation of alcohols. nih.gov The photocatalytic N-alkylation of amines with alcohols has also been reported, using a mixed heterogeneous photocatalyst system. researchgate.net This suggests that this compound could potentially undergo photocatalytic oxidation of its alcohol group or participate in photocatalytic C-N bond-forming reactions.

Table 2: Potential Catalytic Applications of this compound

| Catalytic Application | Role of this compound | Relevant Examples |

| Metal-Catalysis | Ligand | Amino alcohols in Ni-catalyzed Suzuki reactions. nih.gov |

| Organocatalysis | Catalyst Precursor | Proline derivatives in asymmetric reactions. nih.gov |

| Photocatalysis | Substrate | Photocatalytic oxidation of aromatic alcohols. uniovi.esnih.gov |

Mechanistic Elucidation of Reactions Involving 3 Pyrrolidin 1 Ylphenyl Methanol

Reaction Pathway Analysis Through Kinetic Studies

A thorough analysis of the reaction pathways of (3-Pyrrolidin-1-ylphenyl)methanol would necessitate kinetic studies to determine rate laws, reaction orders, and activation parameters. This data is crucial for constructing a plausible reaction mechanism. At present, no published kinetic data for reactions involving this specific compound could be located.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to understanding the step-by-step transformation of reactants to products. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry are often employed to detect and characterize these transient species. There is no available literature that identifies or characterizes any reaction intermediates formed during reactions of this compound.

Transition State Modeling and Energy Landscape Mapping

Computational chemistry plays a vital role in mapping the energy landscape of a reaction, including the structures and energies of transition states. These theoretical calculations provide invaluable insights into the feasibility of proposed mechanistic pathways. A search of scientific databases yielded no studies on transition state modeling for reactions involving this compound.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for or against a proposed mechanism. There are no published reports of isotopic labeling studies having been conducted on this compound to elucidate reaction mechanisms.

Role of Solvents and Catalysts in Modulating Reaction Mechanisms

The choice of solvent and catalyst can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. Investigations into these effects are standard practice in mechanistic studies. However, specific research detailing the role of different solvents or catalysts in modulating the reaction mechanisms of this compound has not been reported in the available literature.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Pyrrolidin 1 Ylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (3-Pyrrolidin-1-ylphenyl)methanol, both ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its covalent framework and offer insights into its conformational dynamics.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the downfield region, typically between δ 7.0 and 7.5 ppm, due to spin-spin coupling. The benzylic protons of the methanol (B129727) group (-CH₂OH) would likely present as a singlet or a doublet if coupled to the hydroxyl proton, in the range of δ 4.5-5.0 ppm. The protons of the pyrrolidine (B122466) ring would exhibit characteristic multiplets in the upfield region. Specifically, the methylene (B1212753) groups adjacent to the nitrogen atom are expected to be deshielded and resonate at approximately δ 3.2-3.4 ppm, while the other methylene groups would appear at around δ 1.9-2.1 ppm. The hydroxyl proton, if observable, would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbon atoms of the phenyl ring would be found in the aromatic region (δ 110-150 ppm). The benzylic carbon of the methanol group would be observed around δ 65 ppm. The carbon atoms of the pyrrolidine ring would appear in the aliphatic region, with those bonded to the nitrogen atom resonating at a lower field (approximately δ 47-50 ppm) compared to the other pyrrolidine carbons (around δ 25 ppm).

It is important to note that no specific experimental NMR data for this compound has been published in the reviewed literature. The following table provides predicted chemical shifts based on the analysis of its structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.5 (m) | 110 - 130 |

| Aromatic C-N | - | ~148 |

| Aromatic C-CH₂OH | - | ~142 |

| -CH₂OH | ~4.6 (s) | ~65 |

| -OH | Variable (br s) | - |

| Pyrrolidine CH₂ (adjacent to N) | ~3.3 (t) | ~48 |

| Pyrrolidine CH₂ (β to N) | ~2.0 (p) | ~26 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₅NO), the molecular weight is 177.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for benzylic alcohols is the loss of the hydroxyl radical (•OH), leading to a fragment at m/z 160. Another prominent fragmentation pathway for amines is the alpha-cleavage, which for the pyrrolidine ring would involve the loss of a hydrogen atom from the carbon adjacent to the nitrogen, or more significantly, the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. Cleavage of the bond between the phenyl ring and the pyrrolidine nitrogen could also occur.

Due to the absence of published experimental mass spectra for this specific compound, the following table outlines the predicted major fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: These are predicted values based on common fragmentation patterns.)

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of •OH |

| 146 | [C₁₀H₁₂N]⁺ | Loss of CH₂OH |

| 106 | [C₇H₈N]⁺ | Cleavage of the pyrrolidine ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

A crystallographic study of this compound would reveal the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation to minimize steric strain. It would also show the relative orientation of the phenyl ring and the methanol group. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, providing insight into the crystal packing.

As of the latest literature search, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals. However, analysis of related structures, such as tosyl-protected pyrrolidine derivatives, suggests that the pyrrolidine ring is likely to be in a non-planar conformation.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical as no experimental data is currently available.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine and methanol groups would be observed in the 2850-3000 cm⁻¹ region. The C-N stretching of the tertiary amine would be visible in the 1180-1360 cm⁻¹ range. The C-O stretching of the primary alcohol would likely appear as a strong band around 1050 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the pyrrolidine ring would also be expected to be Raman active.

Table 4: Predicted Vibrational Frequencies for this compound (Note: These are predicted values based on characteristic functional group frequencies.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch (tertiary amine) | 1180-1360 | Medium |

| C-O Stretch (primary alcohol) | ~1050 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

This compound is a chiral molecule, with the carbon atom of the methanol group attached to the phenyl ring being a stereocenter. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers and determining the enantiomeric excess (ee) of a sample.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophores in the molecule, such as the phenyl ring. The two enantiomers would produce mirror-image CD spectra.

Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve for a chiral molecule will show a characteristic shape, and again, the two enantiomers will give mirror-image ORD curves.

To date, there are no published CD or ORD data for the enantiomers of this compound. The determination of these spectra would require the separation of the racemic mixture into its individual enantiomers, for example, by chiral chromatography.

Table 5: Hypothetical Chiroptical Data for an Enantiomer of this compound (Note: This table is hypothetical as no experimental data is currently available.)

| Technique | Parameter | Hypothetical Value |

| Circular Dichroism (CD) | Wavelength of Maxima (nm) | ~220, ~270 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +/- values | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] at 589 nm (D-line) | +/- value |

| Wavelength of Cotton Effect (nm) | ~275 |

Computational Chemistry and Theoretical Investigations of 3 Pyrrolidin 1 Ylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic structure and predict chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.govnih.gov A DFT study of (3-Pyrrolidin-1-ylphenyl)methanol would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (the ground state). This involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum.

These calculations would yield important energetic data, such as the total electronic energy and the heat of formation. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. A study on a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, demonstrated that molecular structures optimized via DFT methods are often in good agreement with experimental crystal structures determined by X-ray diffraction. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Molecule (Hypothetical Data) This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -552.xxxx |

| Heat of Formation (kcal/mol) | -15.xx |

| Dipole Moment (Debye) | 2.xx |

| C-O Bond Length (Å) | 1.4xx |

| C-N Bond Length (Å) | 1.3xx |

| C-C-O Angle (°) | 110.x |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed to achieve higher accuracy in energy calculations than standard DFT, albeit at a greater computational cost.

For this compound, these high-level calculations would be used to refine the energies obtained from DFT. They are particularly important for accurately describing subtle electron correlation effects, which are crucial for determining reaction barriers and interaction energies with other molecules.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

A theoretical investigation of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. youtube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic sites. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic sites. youtube.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, while a large gap implies higher stability. researchgate.net Analysis of the molecular electrostatic potential would further reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a more complete picture of its reactive sites. researchgate.net

Table 2: Illustrative FMO Properties (Hypothetical Data) This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.xx |

| LUMO Energy | -0.xx |

| HOMO-LUMO Gap | 5.xx |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water, would track the trajectory of each atom based on a force field that approximates the interatomic forces.

Such simulations, which can span from nanoseconds to microseconds, would reveal:

Conformational Flexibility : How the molecule changes its shape, including the rotation of the methanol (B129727) group and the puckering of the pyrrolidine (B122466) ring.

Solvent Interactions : How the molecule forms hydrogen bonds with surrounding water molecules, particularly at the hydroxyl (-OH) group and the nitrogen atom.

These simulations provide a dynamic picture of how the molecule behaves in a realistic environment, which is crucial for understanding its interactions in a biological or chemical system. nih.gov

Docking Studies for Ligand-Receptor Interactions (if applicable to scaffold design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. researchgate.net If this compound were being investigated as a potential drug candidate or a scaffold for designing new inhibitors, docking studies would be essential.

The process involves:

Obtaining the 3D structure of a target protein receptor.

Placing the this compound molecule into the active site of the receptor in various possible conformations.

Using a scoring function to estimate the binding affinity for each pose, predicting the most stable binding mode.

The results would identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent and selective molecules.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity or other properties. uliege.benih.gov These models are built using a dataset of compounds with known reactivities to establish a mathematical relationship. uliege.benih.gov

For a class of compounds including this compound, a QSRR study would involve:

Calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound.

Measuring the experimental reactivity or selectivity for a specific reaction.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Once validated, this model could be used to predict the reactivity of new, unsynthesized derivatives, accelerating the discovery of compounds with desired properties without the need for extensive experimental work.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods, particularly those based on Density Functional Theory (DFT), can provide valuable predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These calculations are crucial for confirming molecular structure, understanding electronic properties, and interpreting experimental data.

The prediction of spectroscopic parameters typically involves optimizing the molecule's geometry to find its lowest energy conformation. Following this, specific computational methods are applied to calculate the desired spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for NMR chemical shift predictions. nih.govmdpi.com Time-Dependent DFT (TD-DFT) is the standard for calculating electronic transitions that correspond to UV-Vis absorption. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. DFT calculations, for example, can achieve root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. mdpi.com Advanced approaches, such as those incorporating machine learning or transfer learning from DFT-calculated data, have shown the potential to further improve prediction accuracy, with mean absolute errors (MAE) for ¹H shifts around 0.10 ppm to 0.20 ppm and for ¹³C shifts greater than 2.00 ppm. mdpi.comnrel.gov

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The protons and carbons of the phenyl ring are expected to resonate in the aromatic region, with their specific shifts affected by the electron-donating pyrrolidinyl group and the electron-withdrawing hydroxymethyl group. The pyrrolidine and methanol moieties will exhibit signals in the aliphatic region, characteristic of their respective structures.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound Note: These are example values based on theoretical calculations and may differ from experimental results.

| Atom Type | Atom Number(s) (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 2, 4, 6 | 6.6 - 7.2 | 112 - 129 |

| Aromatic C | 1, 3, 5 | - | 116 - 148 |

| CH₂ (Pyrrolidine) | 8, 11 | 3.2 - 3.4 | ~50 |

| CH₂ (Pyrrolidine) | 9, 10 | 1.9 - 2.1 | ~25 |

| CH₂ (Methanol) | 12 | 4.5 - 4.7 | ~65 |

(Structure for atom numbering would be provided in a full article context)

Infrared (IR) Spectroscopy

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These predictions are instrumental in assigning specific vibrational modes to experimental peaks. For this compound, key predicted vibrational frequencies would include the O-H stretch from the alcohol group, C-H stretches from the aromatic and aliphatic parts of the molecule, the C-O stretch of the alcohol, and vibrations associated with the pyrrolidine ring and the phenyl group. The O-H stretching frequency is particularly sensitive to hydrogen bonding, which computational models can also investigate. researchgate.net

Interactive Table 2: Predicted Key IR Vibrational Frequencies for this compound Note: These are example values based on theoretical calculations and may differ from experimental results.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3300 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Pyrrolidine, Methanol CH₂ | 2850 - 2960 | Strong |

| C-N Stretch | Pyrrolidine | 1180 - 1250 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations are employed to predict the electronic absorption spectrum of a molecule by determining the energies of its electronic transitions. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the phenyl ring's conjugated system. amecj.com The presence of the nitrogen atom in the pyrrolidine ring also introduces the possibility of n → π* transitions. The solvent environment can significantly influence the position of absorption maxima (λmax), an effect that can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.gov

Interactive Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Note: These are example values based on theoretical calculations in a typical solvent like methanol and may differ from experimental results.

| Predicted λmax (nm) | Electronic Transition Type | Corresponding Molecular Orbitals | Predicted Molar Absorptivity (ε) |

|---|---|---|---|

| ~210 | π → π* | HOMO-2 → LUMO | High |

| ~255 | π → π* | HOMO → LUMO | Moderate to High |

(HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital)

These computational predictions provide a foundational understanding of the spectroscopic characteristics of this compound, offering a theoretical framework for the analysis and interpretation of experimental spectroscopic data.

Derivatization Strategies and Analogous Chemical Structures Based on the 3 Pyrrolidin 1 Ylphenyl Methanol Core

Systematic Modification of the Hydroxyl Group

The benzylic hydroxyl group in (3-Pyrrolidin-1-ylphenyl)methanol is a primary site for chemical modification, enabling the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.

Esterification and Etherification Protocols

Esterification: The hydroxyl group can be readily converted to an ester through various established protocols. Standard Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed. sciencemadness.org For more sensitive substrates or to achieve milder reaction conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Another powerful method is the Mitsunobu reaction, which allows for the esterification with a carboxylic acid under mild, neutral conditions using triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgchem-station.com This reaction typically proceeds with inversion of configuration at the alcohol center, a consideration for chiral analogues. chem-station.com

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The classic Williamson ether synthesis involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.com This method is particularly effective for introducing primary alkyl groups. For more sterically hindered or sensitive substrates, alternative methods may be preferred. The Mitsunobu reaction can also be adapted for etherification by using a phenolic nucleophile. organic-chemistry.org Additionally, O-alkylation can be performed under various catalytic conditions. For instance, iron(II/III) chloride has been shown to catalyze the etherification of benzyl (B1604629) alcohols. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Esterification (Fischer) | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄), heat | Ester | Equilibrium-driven; often requires removal of water. |

| Esterification (DCC/DMAP) | Carboxylic acid, DCC, DMAP | Ester | Mild conditions; suitable for sensitive substrates. |

| Esterification (Mitsunobu) | Carboxylic acid, PPh₃, DEAD/DIAD | Ester | Mild, neutral conditions; inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgchem-station.com |

| Etherification (Williamson) | Strong base (e.g., NaH), alkyl halide | Ether | SN2 mechanism; best for primary alkyl halides. wikipedia.orgyoutube.commasterorganicchemistry.com |

| Etherification (Catalytic) | Alkylating agent, catalyst (e.g., FeCl₂, NIS) | Ether | Can offer alternative reactivity and selectivity. acs.orgresearchgate.net |

Conversion to Amines or Halides

Conversion to Amines: The direct conversion of the hydroxyl group to an amine can be challenging. A common strategy involves a two-step process: first, the alcohol is converted to a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine or an amine surrogate like azide, which can then be reduced. thieme-connect.de Reductive amination of the corresponding aldehyde, obtained by oxidation of the alcohol, is another viable route. More direct methods are also being developed. For instance, borrowing hydrogen catalysis with nickel catalysts has been used for the direct amination of benzyl alcohols with ammonia (B1221849) sources. researchgate.net

Conversion to Halides: The benzylic alcohol can be converted to the corresponding benzyl halide, a versatile intermediate for further functionalization. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are classic methods for synthesizing benzyl chlorides and bromides, respectively. thieme-connect.de Milder conditions can also be employed, such as the use of N-iodosuccinimide (NIS) for the preparation of benzyl iodides. researchgate.net

| Transformation | Reagents and Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| To Amine (via Halide) | 1. SOCl₂ or PBr₃ 2. Amine or Azide, then reduction | Benzylamine | Two-step process with a halide intermediate. thieme-connect.de |

| To Amine (Direct) | Ammonia source, Ni catalyst, heat | Benzylamine | Borrowing hydrogen methodology. researchgate.net |

| To Chloride | SOCl₂ | Benzyl chloride | Common and effective method. thieme-connect.de |

| To Bromide | PBr₃ | Benzyl bromide | Standard procedure for benzyl bromides. thieme-connect.de |

Functionalization of the Pyrrolidine (B122466) Ring

The pyrrolidine ring offers multiple sites for modification, allowing for the introduction of diverse substituents that can influence the molecule's steric and electronic properties, as well as its interaction with biological targets.

N-Substitution Reactions

The nitrogen atom of the pyrrolidine ring is a nucleophilic center that can readily undergo substitution reactions.

N-Acylation: The pyrrolidine nitrogen can be acylated using acid chlorides, acid anhydrides, or by amide coupling reactions with carboxylic acids. These reactions introduce an amide functionality, which can act as a hydrogen bond acceptor and introduce conformational constraints.

N-Alkylation: N-alkylation can be achieved by reacting the pyrrolidine with alkyl halides. researchgate.netprinceton.edursc.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing alkyl groups onto the pyrrolidine nitrogen.

Carbon-Carbon Bond Formation on the Pyrrolidine Ring

Creating new carbon-carbon bonds on the pyrrolidine ring allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures. One common strategy involves the deprotonation of a C-H bond adjacent to the nitrogen (at the C2 or C5 position) using a strong base, such as an organolithium reagent, to form an α-amino anion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond. ic.ac.uk The regioselectivity of this deprotonation can be influenced by the nature of the substituent on the nitrogen and the reaction conditions. For N-aryl pyrrolidines, direct C-H arylation at the α-position has been achieved using ruthenium catalysis. nih.gov

Introduction of Spiro-Cyclic Systems

Spiro-cyclic systems, where two rings share a single carbon atom, can be introduced by designing precursors that undergo intramolecular cyclization. thieme-connect.denih.govdntb.gov.uanih.govwhiterose.ac.ukua.esthieme-connect.de One approach involves the synthesis of a pyrrolidine derivative with a tethered electrophilic and nucleophilic center that can react to form a new ring. For example, an intramolecular Heck reaction or a ring-closing metathesis can be employed to construct spirocycles. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide, which can be generated in situ from the pyrrolidine derivative, and a suitable dipolarophile. nih.gov This approach allows for the stereocontrolled synthesis of complex spiro-pyrrolidine frameworks. The Dieckmann condensation of a pyrrolidine derivative bearing two ester groups can also lead to the formation of a spirocyclic ketone. dntb.gov.ua

| Strategy | Key Reaction | Resulting Structure | Notes |

|---|---|---|---|

| Intramolecular Cyclization | Heck reaction, Ring-closing metathesis, Aldol (B89426)/Claisen condensation | Spirocycle fused to the pyrrolidine ring | Requires a pyrrolidine precursor with a tethered reactive group. thieme-connect.denih.govdntb.gov.uawhiterose.ac.ukua.esthieme-connect.de |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile | Spiro-pyrrolidine | Allows for good stereocontrol. nih.gov |

| Dieckmann Condensation | Intramolecular reaction of a diester | Spirocyclic ketone | Forms a new carbocyclic ring at a pyrrolidine carbon. dntb.gov.ua |

Diversification of the Phenyl Ring Substitution Pattern

The electronic and steric properties of the phenyl ring in this compound are pivotal to its molecular interactions. Altering the substitution pattern of this aromatic core is a key strategy to fine-tune the compound's biological activity and physicochemical properties. This can be achieved through the introduction of various functional groups, which can modulate the electron density of the ring and introduce new interaction points.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can significantly influence the molecule's reactivity, polarity, and binding affinity for biological targets. These modifications are often guided by the desire to enhance potency, selectivity, or pharmacokinetic profiles.

Electron-Donating Groups: Alkoxy, amino, and alkyl groups are common EDGs that can be introduced to increase the electron density of the phenyl ring. The presence of the pyrrolidinyl group, itself an electron-donating substituent, directs electrophilic aromatic substitution primarily to the ortho and para positions relative to it. However, direct functionalization can be challenging. A more common approach involves the use of appropriately substituted precursors. For instance, the synthesis could start from a substituted aniline (B41778) or phenol, followed by N-arylation to introduce the pyrrolidine ring and subsequent reduction of a carbonyl group to the hydroxymethyl function.

Electron-Withdrawing Groups: Conversely, EWGs such as nitro, cyano, and carboxyl groups can be installed to decrease the electron density of the aromatic ring. These groups can act as hydrogen bond acceptors or be used as synthetic handles for further derivatization. For example, 3-(Pyrrolidin-1-yl)benzoic acid is a commercially available compound that can be readily converted to a variety of amides and esters, thereby introducing a wide range of functional groups. scbt.comsigmaaldrich.comsobhabio.comchemuniverse.com Similarly, 3-(1-Pyrrolidinyl)benzaldehyde serves as a precursor for derivatives containing imines, oximes, or other functionalities derived from the aldehyde group. sigmaaldrich.com

The strategic placement of these groups can be guided by computational modeling and structure-activity relationship (SAR) studies to optimize interactions with a specific biological target. The table below lists examples of related precursors that can be utilized for the synthesis of phenyl-substituted this compound analogs.

| Precursor Compound | CAS Number | Potential Derivatives |

| 3-(Pyrrolidin-1-yl)benzoic acid | 72548-79-9 | Amides, Esters |

| 4-(1-Pyrrolidinyl)benzoic acid | 22090-27-3 | Amides, Esters |

| 3-(1-Pyrrolidinyl)benzaldehyde | 857283-89-7 | Imines, Oximes, Alkenes |

Halogenation and Metallation of the Aromatic Ring

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a widely used strategy in medicinal chemistry to modulate a compound's properties. Halogens can alter lipophilicity, metabolic stability, and binding affinity. For instance, the introduction of a bromine atom can increase hydrophobicity, potentially enhancing cell membrane permeability. The synthesis of halogenated derivatives of this compound can be achieved through electrophilic halogenation of the aromatic ring, with the positions of substitution being influenced by the directing effects of the existing pyrrolidinyl and hydroxymethyl groups. Alternatively, halogenated precursors can be employed in the synthesis.

Metallation: Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The pyrrolidinyl group can potentially act as a directed metalating group (DMG), facilitating deprotonation at the ortho position with a strong base, followed by quenching with an electrophile. This would allow for the precise introduction of a wide range of substituents. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable methods for creating carbon-carbon and carbon-heteroatom bonds. A bromo- or iodo-substituted this compound derivative could serve as a versatile intermediate for such transformations, enabling the attachment of various aryl, alkyl, or alkynyl groups.

Construction of Polycyclic and Bridged Systems Incorporating the this compound Unit

To explore novel chemical space and introduce conformational rigidity, the this compound scaffold can be incorporated into more complex polycyclic and bridged systems. Such modifications can lead to compounds with enhanced biological activity and improved pharmacokinetic properties by reducing the number of rotatable bonds and presenting a more defined three-dimensional structure to a biological target.

The synthesis of such complex molecules often involves multi-step sequences. For instance, intramolecular cyclization reactions can be employed to form new rings. A suitably functionalized derivative of this compound could undergo cyclization to form a tricyclic system. For example, an ortho-aminated derivative could be a precursor for the synthesis of a pyrrolo[1,2-a]quinoline (B3350903) system.

Furthermore, cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, represent a powerful method for the construction of highly functionalized pyrrolidine-containing polycycles. researchgate.net While not directly starting from this compound, the principles of these reactions can be applied to its derivatives to build complex, three-dimensional structures. The synthesis of tricyclic pyrrolopyrimidinones has been reported as a strategy to create dipeptide mimetics, highlighting the utility of incorporating the pyrrolidine motif into rigid polycyclic frameworks. mdpi.comnih.gov

Environmental Research and Degradation Pathways of Pyrrolidine Containing Compounds

Photocatalytic Degradation Studies of Pyrrolidine (B122466) Structures

Photocatalytic degradation is a promising advanced oxidation process for the removal of persistent organic pollutants from water. This method typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates highly reactive hydroxyl radicals that can break down complex organic molecules. ijcce.ac.irosti.gov

Research on the photocatalytic degradation of pyrrolidine itself has demonstrated the effectiveness of this method. In one study, aqueous solutions of pyrrolidine were subjected to UV irradiation in the presence of a TiO₂ semiconductor. The study found that the degradation of pyrrolidine was significantly more rapid and complete compared to direct photolysis without a catalyst. ijcce.ac.ir The process was optimized by investigating the effects of several parameters, as detailed in the table below.

| Parameter | Optimal Condition | Outcome | Reference |

| pH | 9 | Increased degradation rate attributed to higher adsorption of undissociated pyrrolidine on the TiO₂ surface. | ijcce.ac.ir |

| TiO₂ Concentration | 4 mmol/L | Provided sufficient surface area for the reaction without causing significant scattering of UV light. | ijcce.ac.ir |

| UV Irradiation Time | 25 minutes | Resulted in the complete degradation of pyrrolidine. | ijcce.ac.irosti.gov |

| This table summarizes the optimal conditions for the photocatalytic degradation of pyrrolidine in water using a TiO₂ catalyst. |

The primary degradation products of this process were identified as carbon dioxide (CO₂) and ammonia (B1221849) (NH₃), indicating complete mineralization of the pyrrolidine ring. ijcce.ac.irosti.gov Similar studies on N-methyl-2-pyrrolidone (NMP), another pyrrolidine derivative, also showed that photocatalytic degradation using TiO₂ is an effective removal method, with the reaction rate being influenced by pH, catalyst loading, and initial concentration. researchgate.net These findings suggest that the phenyl and methanol (B129727) groups attached to the pyrrolidine ring in "(3-Pyrrolidin-1-ylphenyl)methanol" would also likely be susceptible to photocatalytic oxidation, leading to the eventual breakdown of the entire molecule.

Biodegradation and Microbial Transformation Pathways

Biodegradation offers a more natural and potentially cost-effective method for the removal of environmental contaminants. historymedjournal.com The ability of microorganisms to metabolize and transform chemical compounds is a key factor in their environmental persistence.